N-(2-ethylphenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
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Overview
Description
The compound would be described in terms of its molecular formula, structure, and possibly its weight and other basic properties.
Synthesis Analysis
The synthesis of the compound would be studied. This could involve determining the starting materials, the reaction conditions, and the steps involved in the synthesis.Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry might be used to determine the structure of the compound.Chemical Reactions Analysis
The compound’s reactivity would be studied. This could involve looking at what other substances it reacts with, what the products of those reactions are, and what conditions are needed for the reactions to occur.Physical And Chemical Properties Analysis
The compound’s physical and chemical properties would be studied. This could include its melting point, boiling point, solubility, stability, and other properties.Scientific Research Applications
Crystal Structure Analysis
Research on similar compounds, such as 2-[(diaminopyrimidin-2-yl)sulfanyl]acetamides, has explored their crystal structures, revealing folded conformations and interactions between pyrimidine and benzene rings. These studies provide foundational knowledge for understanding the structural characteristics and potential reactivity of complex molecules like the one (Subasri et al., 2017).
Synthetic Applications
Compounds with acetamide moieties, akin to the target molecule, are significant in pharmaceutical and natural product synthesis. For example, p-methoxybenzyl N-acetylcarbamate potassium salts have been utilized as reagents for creating N-alkylacetamides, showcasing the versatility of similar structures in synthetic chemistry (Sakai et al., 2022).
Antimicrobial and Anti-inflammatory Agents
Some derivatives of related structures have been synthesized and evaluated as anti-inflammatory and analgesic agents, indicating potential medicinal applications. For instance, compounds derived from visnaginone and khellinone have shown significant COX-2 inhibitory, analgesic, and anti-inflammatory activities, suggesting similar possibilities for the target compound (Abu‐Hashem et al., 2020).
Antifolate Research
Research into antifolates, which are critical for cancer treatment and antibiotic development, has involved compounds with structures related to the one . These studies highlight the therapeutic potential of complex molecules in inhibiting enzymes like dihydrofolate reductase, providing insights into the design of novel therapeutics (Gangjee et al., 2007).
Safety And Hazards
The compound’s safety and potential hazards would be assessed. This could involve looking at its toxicity, flammability, and other safety-related properties.
Future Directions
Based on the results of the above analyses, researchers would suggest future directions for study. This could involve suggesting modifications to the compound to improve its properties, or suggesting new reactions or uses for the compound.
Please note that these are general steps and the specific analyses done would depend on the nature of the compound and the purpose of the study. For a specific compound like the one you mentioned, it would be necessary to consult the scientific literature or conduct laboratory experiments to obtain this information.
properties
IUPAC Name |
N-(2-ethylphenyl)-2-[[3-[(3-methoxyphenyl)methyl]-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3O4S/c1-3-19-10-4-6-13-22(19)29-24(32)17-36-28-30-25-21-12-5-7-14-23(21)35-26(25)27(33)31(28)16-18-9-8-11-20(15-18)34-2/h4-15H,3,16-17H2,1-2H3,(H,29,32) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNFIOAQLFQZEKD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC(=CC=C4)OC)OC5=CC=CC=C53 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethylphenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide |
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